molecular formula C22H24N4O2S2 B3297301 2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide CAS No. 895436-78-9

2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297301
CAS No.: 895436-78-9
M. Wt: 440.6 g/mol
InChI Key: KWMXEZFJFCPCSP-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a triazolothiazole core fused with a 3-methylphenyl group and linked via an ethyl chain to a 2,4,6-trimethylbenzenesulfonamide moiety.

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S2/c1-14-6-5-7-18(12-14)21-24-22-26(25-21)19(13-29-22)8-9-23-30(27,28)20-16(3)10-15(2)11-17(20)4/h5-7,10-13,23H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMXEZFJFCPCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazolo[3,2-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 3-methylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using palladium catalysts.

    Introduction of the sulfonamide group: This is typically done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazolo[3,2-b][1,3]thiazole core is particularly important for its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-phenoxybenzene-1-sulfonamide

  • Key Difference: The sulfonamide benzene ring bears a 4-phenoxy group instead of 2,4,6-trimethyl substituents.
  • Impact: The phenoxy group introduces a bulky, planar aromatic substituent, which may enhance π-π interactions with hydrophobic binding pockets in biological targets (e.g., enzymes, receptors) .

Simple Triazole Derivatives (e.g., 1,2,3-Triazole Compounds)

  • Key Difference : 1,2,3-Triazole rings lack the fused thiazole component and exhibit distinct electronic and steric properties.
  • Impact: 1,2,3-Triazoles are synthetically accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering modular functionalization .

Thiazole-Containing Sulfonamides

  • Key Difference : Thiazole rings without triazole fusion lack the conjugated heteroaromatic system.
  • Impact :
    • The triazolothiazole core in the target compound provides enhanced stability and electronic delocalization, which may improve binding affinity to charged or aromatic residues in proteins .

Data Table: Structural and Hypothesized Property Comparison

Compound Name Sulfonamide Substituent Heterocyclic Core Key Hypothesized Properties
Target Compound 2,4,6-Trimethylbenzene [1,2,4]Triazolo[3,2-b]thiazole High hydrophobicity, improved membrane permeability
4-Phenoxy Analog 4-Phenoxybenzene [1,2,4]Triazolo[3,2-b]thiazole Enhanced π-π interactions, moderate solubility
1,2,3-Triazole Derivatives Variable 1,2,3-Triazole Modular synthesis, lower rigidity
Thiazole-Based Sulfonamides Variable Thiazole Reduced electronic complexity, lower stability

Research Implications and Gaps

  • Pharmacological Data: Limited evidence on the target compound’s specific bioactivity necessitates further studies to validate its potency in enzyme inhibition or antimicrobial assays.
  • Solubility and ADME : The 2,4,6-trimethyl substitution may reduce aqueous solubility compared to polar analogs, requiring formulation optimization for in vivo applications.
  • Target Selectivity: The fused triazolothiazole system warrants exploration against kinases or inflammatory targets, given the known activity of similar scaffolds .

Biological Activity

The compound 2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide is a complex organic molecule that belongs to the class of triazole derivatives. This class is known for its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N4O2SC_{21}H_{22}N_4O_2S. The structure includes a triazole ring fused with a thiazole moiety, which is significant for its biological activity. The sulfonamide group enhances its solubility and bioavailability.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole core exhibit significant antibacterial activity. Studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 5 µg/mL to higher concentrations depending on the specific structure and substituents present on the triazole ring .

Compound TypeTarget BacteriaMIC (µg/mL)Reference
Triazole DerivativeE. coli5
Triazole DerivativeB. subtilis10
Triazole DerivativeP. aeruginosa15

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, triazole-thiazole hybrids have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Anti-inflammatory Properties

The anti-inflammatory properties of triazole derivatives are also noteworthy. Compounds similar to the one have been shown to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), contributing to their therapeutic potential in treating inflammatory diseases .

The mechanism by which This compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial metabolism and cancer cell proliferation. For example, it can bind to active sites of enzymes like carbonic anhydrase and cholinesterase.
  • DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA or RNA structures within cells, disrupting replication processes crucial for bacterial survival and cancer cell growth .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives:

  • Antibacterial Efficacy : A study evaluated a series of triazole compounds against Staphylococcus aureus and found that certain modifications led to significant increases in antibacterial potency.
  • Cancer Treatment : In vitro assays demonstrated that specific triazole-thiazole hybrids inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
2,4,6-trimethyl-N-{2-[2-(3-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzene-1-sulfonamide

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